8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound belonging to the class of chromen-6-one derivatives. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties .
Preparation Methods
The synthesis of 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can be compared with other chromen-6-one derivatives, such as:
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one: This compound also exhibits significant biological activities, including antioxidant and anticancer properties.
8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones: These derivatives are synthesized via a three-component reaction and have shown promising results in various biological assays.
The uniqueness of this compound lies in its specific structural features and the presence of the morpholinomethyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARBWRXFMOOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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